molecular formula C19H24N2 B1208716 Daledalin CAS No. 22136-27-2

Daledalin

Cat. No. B1208716
CAS RN: 22136-27-2
M. Wt: 280.4 g/mol
InChI Key: YFAIJBZEDDOCAN-UHFFFAOYSA-N
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Description

Daledalin (UK-3557-15) is an antidepressant that was synthesized and trialed for depression in the early 1970s, but was never marketed . It is a selective norepinephrine reuptake inhibitor, with no significant effects on the reuptake of serotonin and dopamine, and no antihistamine or anticholinergic properties .


Synthesis Analysis

Daledalin can be prepared by the reduction of amedalin with diborane .


Molecular Structure Analysis

The molecular formula of Daledalin is C19H24N2 . The average mass is 280.407 Da and the mono-isotopic mass is 280.193939 Da .


Physical And Chemical Properties Analysis

Daledalin has a molecular formula of C19H24N2 . It has an average mass of 280.407 Da and a mono-isotopic mass of 280.193939 Da .

Scientific Research Applications

  • Daledalin Tosylate in Depressive Illness : A study by Edwards and Ollerenshaw (1974) examined Daledalin tosylate (UK 3557), an indoline compound, for its potential antidepressant activity. The study was a double-blind comparison with amitriptyline hydrochloride, a standard reference antidepressant, involving 28 patients with depressive illnesses. The research found no significant differences between Daledalin tosylate and amitriptyline in terms of antidepressant effects, suggesting that Daledalin tosylate had comparable antidepressant effects but no clinical advantages over amitriptyline (Edwards & Ollerenshaw, 1974).

Safety And Hazards

There is limited information available on the safety and hazards of Daledalin. As it was never marketed, it may not have undergone extensive safety testing .

properties

IUPAC Name

N-methyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-19(13-8-14-20-2)15-21(16-9-4-3-5-10-16)18-12-7-6-11-17(18)19/h3-7,9-12,20H,8,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAIJBZEDDOCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865035
Record name Daledalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daledalin

CAS RN

22136-27-2
Record name 2,3-Dihydro-N,3-dimethyl-1-phenyl-1H-indole-3-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22136-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daledalin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daledalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Daledalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DALEDALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT56261A5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
J Guy Edwards, DP Ollerenshaw - Current Medical Research and …, 1974 - Taylor & Francis
… from animal experiments daledalin tosylate should have … daledalin tosylate was an active drug with few unwanted effects.’ The present study is a double-blind comparison of daledalin …
Number of citations: 3 www.tandfonline.com
A Canas-Rodriguez, PR Leeming - Journal of Medicinal …, 1972 - ACS Publications
… displayed by compounds of formula II, especially 3-methyl-3-(3-methylaminopropyl)-l-phenyl-2-indolinone (Amedalin) and 3-methyl-3-(3-methylaminopropyl)-l-phenylindoline (Daledalin…
Number of citations: 41 pubs.acs.org
PO Sakyi, E Broni, RK Amewu, WA Miller III… - Frontiers in cellular …, 2022 - frontiersin.org
… Structural similarity search via DrugBank identified vabicaserin, daledalin, zanapezil, imipramine and cefradine with antileishmanial properties suggesting the de novo compounds …
Number of citations: 8 www.frontiersin.org
EM Melchor-Martínez, MG Jiménez-Rodríguez… - Case Studies in …, 2021 - Elsevier
The COVID-19 pandemic has been one of the biggest challenges worldwide. The psychological disorders associated with the pandemic causing depression, insomnia, post-traumatic …
Number of citations: 31 www.sciencedirect.com
C Kaiser, CL Zirkle - Annual Reports in Medicinal Chemistry, 1973 - Elsevier
Publisher Summary This chapter focuses on studies that analyze antidepressives and stimulants. GC-94, GC-46, and GB-94 (mianserin), which lack the pharmacological properties of …
Number of citations: 2 www.sciencedirect.com
D Phillips, JFM Hewitt, DJ France - ACS omega, 2018 - ACS Publications
… The success of this transformation would provide a new potential strategy to access complex biologically active compounds, such as the nM norepinephrine reuptake inhibitor daledalin, …
Number of citations: 5 pubs.acs.org
YK Peterson, RB Cameron, LP Wills, RE Trager… - Bioorganic & medicinal …, 2013 - Elsevier
The stimulation of mitochondrial biogenesis (MB) via cell surface G-protein coupled receptors is a promising strategy for cell repair and regeneration. Here we report the specificity and …
Number of citations: 33 www.sciencedirect.com
BK Koe - Journal of Pharmacology and Experimental …, 1976 - Citeseer
… HC1 and daledalin … and daledalin … and daledalin (Ca#{241}as-Rodniguez and Leeming, …
Number of citations: 647 citeseerx.ist.psu.edu
E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
Number of citations: 0
E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
Number of citations: 0

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